4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetonitrile
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Overview
Description
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetonitrile is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoro-4-(2,4,6-trichlorophenyl)indole-3-acetonitrile: A similar compound with a fluorine atom, used in various chemical applications.
Uniqueness
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H9Cl3N2O |
---|---|
Molecular Weight |
351.6 g/mol |
IUPAC Name |
2-[4-hydroxy-5-(2,3,6-trichlorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H9Cl3N2O/c17-10-2-3-11(18)15(19)14(10)9-1-4-12-13(16(9)22)8(5-6-20)7-21-12/h1-4,7,21-22H,5H2 |
InChI Key |
OXDFWKAGDBUAND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC#N)C(=C1C3=C(C=CC(=C3Cl)Cl)Cl)O |
Origin of Product |
United States |
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